6-Bromo-7-methyl-7H-purine

MRP1 PET imaging glutathione S-transferase radiotracer kinetics

Procurement of 6-bromo-7-methyl-7H-purine requires rigorous verification of regioisomeric purity (>99% N7 by HPLC) to avoid contaminating N9-isomer that compromises MRP1 PET signal. This compound offers quantifiable differentiation: enzymatic GST conjugation rate (kenz) of 83 h⁻¹ g⁻¹ mL⁻¹ in mouse brain-4-fold higher than the 7-chloro analog-enabling robust PET kinetic modeling. For medicinal chemistry, the C6 bromine serves as an activated leaving group for SNAr diversification, with pre-installed N7-methyl directing subsequent chemistry exclusively to C6. Each batch is QC-verified for regioisomeric purity and supported by published human dosimetry data (effective dose 4.55-4.67 µSv/MBq) to streamline IMPD preparation.

Molecular Formula C6H5BrN4
Molecular Weight 213.03 g/mol
Cat. No. B1258322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-methyl-7H-purine
Synonyms6-bromo-7-(11C)methylpurine
6-bromo-7-methylpurine
Molecular FormulaC6H5BrN4
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=NC=N2)Br
InChIInChI=1S/C6H5BrN4/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3
InChIKeyPGSOWMMUOJWDST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-7-methyl-7H-purine: Overview and Key Features


6-Bromo-7-methyl-7H-purine (CAS 376628-24-9, C₆H₅BrN₄, MW 213.03 g/mol) is a 6-halo-7-methylpurine derivative belonging to the class of N7-alkylated purines. The compound features a bromine atom at the C6 position and a methyl group at the N7 position of the purine heterocycle [1]. Unlike its 6-chloro, 6-fluoro, and 6-iodo analogs, the bromo substituent confers a specific balance of glutathione S-transferase (GST)-mediated reactivity that has been quantitatively characterised for positron emission tomography (PET) imaging of multidrug resistance-associated protein 1 (MRP1) function [2]. The N7-methyl regiochemistry is critical: the 7-isomer exhibits several-fold higher non-enzymatic reactivity with glutathione compared to the corresponding 9-isomer, a property exploited in the metabolite extrusion method (MEM) for MRP1 activity assessment [2]. The compound also serves as a versatile synthetic intermediate wherein the C6 bromine acts as a leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling downstream diversification into kinase inhibitor libraries [3].

MRP1 PET tracer precursor 7-Br regioisomer with balanced GST reactivity for [11C]BMP radiosynthesis
N7-regioisomeric identity Regioselectively synthesized N7 isomer; purity confirmed by HPLC co-elution
SNAr diversification handle C6 bromine leaving group enables kinase inhibitor library synthesis

Why Halogen or Regioisomer Substitution Fails


In-class substitution among 6-halo-7-methylpurines is precluded by halogen-dependent, quantifiable differences in both enzymatic glutathione conjugation rates and SNAr leaving-group aptitude. As demonstrated by Okamura et al. (2009), the enzymatic reaction rate (kenz) of the 7-bromo analog in mouse brain homogenate is 83 h⁻¹ g⁻¹ mL⁻¹, approximately 4-fold higher than the 7-chloro analog (21 h⁻¹ g⁻¹ mL⁻¹) but substantially lower than the 7-iodo analog (150 h⁻¹ g⁻¹ mL⁻¹) [1]. This intermediate reactivity is essential for MRP1 PET imaging: the chloro analog converts too slowly for adequate signal in rodent models, while the iodo analog's excessively rapid conversion complicates kinetic modelling [1]. Furthermore, the N7 regioisomer is indispensable; the corresponding N9-methyl isomer shows markedly reduced non-enzymatic reactivity (knon 0.046 vs 0.28 h⁻¹ for the 7-bromo isomer) due to lower electrophilicity at C6 [1]. For procurement decisions, sourcing a product with verified regioisomeric purity (>99% N7 by HPLC) is critical, as conventional methylation methods yield N7/N9 mixtures that compromise both imaging and synthetic applications [2].

Attribute
6-Br-7-methylpurine (Target)
Alternative
Risk if Substituted
GST enzymatic rate
Intermediate reactivity supporting PET kinetic modeling
6-Cl analog: markedly lower conversion rate
Insufficient PET signal generation in rodent and primate models
Regioisomeric identity
N7 isomer: high non-enzymatic GSH reactivity
N9 isomer: substantially lower non-enzymatic reactivity
Reduced tracer extrusion undermines MRP1 imaging utility

Head-to-Head Evidence for Scientific Procurement


Enzymatic Glutathione Conjugation Rate vs. 6-Chloro Analog

In a direct head-to-head comparison under identical assay conditions, 6-bromo-7-methylpurine (compound 2c) exhibited an enzymatic reaction rate (kenz) of 83 h⁻¹ g⁻¹ mL⁻¹ with glutathione in mouse cerebral cortical homogenate supplemented with 2 mM GSH, representing a 3.95-fold higher rate than 6-chloro-7-methylpurine (compound 2b, kenz = 21 h⁻¹ g⁻¹ mL⁻¹) [1]. The non-enzymatic rate (knon) showed a similar trend: 0.28 h⁻¹ for the bromo analog vs. 0.096 h⁻¹ for the chloro analog (2.92-fold difference) in phosphate buffer (0.1 M, pH 7.4) with 2 mM GSH [1]. This quantitative difference in GST-catalyzed conjugation directly determines the suitability of the bromo analog for the metabolite extrusion method (MEM), where the conversion rate must be rapid enough for PET signal generation yet not so fast as to preclude kinetic analysis [1].

Enzymatic kenz (Br vs Cl)
Head-to-head
83 vs 21 h⁻¹ g⁻¹ mL⁻¹ (mouse brain homogenate)
Supports MRP1 PET tracer kinetic modeling
3.95-fold higher kenz meets metabolite extrusion method requirements
MRP1 PET imaging glutathione S-transferase radiotracer kinetics

N7 vs. N9 Regioisomer Reactivity Advantage

The N7-methyl isomer (7-bromo) demonstrates a non-enzymatic glutathione reaction rate (knon) of 0.28 h⁻¹, which is 6.1-fold higher than the corresponding N9-methyl isomer (9-bromo, knon = 0.046 h⁻¹) under identical conditions (phosphate buffer, pH 7.4, 2 mM GSH) [1]. This enhanced reactivity is attributable to the increased electrophilicity of the C6 position when methylated at N7, as confirmed by lower LUMO energy values calculated for the 7-isomer (AM1: -0.859 eV for 7-Br vs. -0.838 eV for 9-Br; PM3: -0.923 eV for 7-Br vs. -0.865 eV for 9-Br) [1]. Conventional methylation methods using methyl iodide and K₂CO₃ produce N7/N9 regioisomeric mixtures, compromising this reactivity advantage [2]. The Mairinger et al. (2024) regioselective protocol using 2,2,6,6-tetramethylpiperidine magnesium chloride (TMP·MgCl) with [¹¹C]methyl triflate achieves >99% radiochemical purity of the N7 isomer, with a decay-corrected radiochemical yield of 20.5 ± 5.2% and molar activity of 197 ± 130 GBq/μmol (n = 28) [2].

Regioisomer GSH reactivity
Head-to-head
knon 0.28 vs 0.046 h⁻¹ (N7 vs N9 isomer)
N7 selectivity essential for MRP1 imaging
6.1-fold higher non-enzymatic rate due to enhanced electrophilicity at C6
regioselective N-alkylation purine electrophilicity radiotracer design

First-in-Human Tissue Elimination Kinetics

In the first-in-human evaluation of [¹¹C]BMP using long axial field-of-view (LAFOV) PET/CT in 13 healthy volunteers, tissue-specific elimination rate constants (kE) were quantified as surrogates for MRP function [1]. Measured kE values (mean ± SD, h⁻¹) were: kidneys 1.378 ± 0.266, lungs 0.875 ± 0.095, liver 0.685 ± 0.072, myocardium 0.641 ± 0.105, choroid plexus 0.292 ± 0.059, retina 0.234 ± 0.045, cerebral cortex 0.055 ± 0.010, and cerebellum 0.033 ± 0.009 [1]. Test-retest variability (TRTV) was acceptable for all tissues except retina, with values ranging from −3 ± 11% (lungs) to 14 ± 16% (kidneys) [1]. The effective radiation dose was 4.67 ± 0.18 µSv/MBq for men and 4.55 ± 0.18 µSv/MBq for women, within the typical range for ¹¹C-labeled tracers [1]. No comparator PET tracer for MRP1 imaging has reported equivalent multi-tissue kinetic data in humans, establishing [¹¹C]BMP as the reference standard for this target [1].

Human tissue kE
Reported
Kidneys 1.378, lungs 0.875, liver 0.685 h⁻¹ (n=13 healthy volunteers)
Supports human MRP1 PET kinetic analysis
TRTV ≤16% for 7 of 8 tissues; effective dose 4.55–4.67 µSv/MBq
PET dosimetry MRP1 tissue distribution clinical translation

GLP Single-Dose Toxicity Profile

An extended single-dose toxicity study of unlabelled 6-bromo-7-methylpurine (BMP) was conducted in male and female Wistar rats under Good Laboratory Practice (GLP) conditions following single intravenous administration at 2 mg/kg body weight [1]. The study revealed no test item-related adverse effects, supporting the safety evaluation required for an Investigational Medicinal Product Dossier (IMPD) [1]. This GLP toxicity dataset is compound-specific and not transferable to other 6-halo-7-methylpurine analogs: the 6-fluoro analog would be expected to exhibit different toxicity due to its higher non-enzymatic reactivity (knon = 1.4 h⁻¹, 5-fold higher than bromo) and potential for non-specific alkylation, while the 6-iodo analog's higher lipophilicity (partition coefficient ~2-fold higher than bromo) may alter tissue distribution and toxicity profiles [2]. No comparable GLP toxicity data have been published for 6-chloro-, 6-fluoro-, or 6-iodo-7-methylpurine [1].

GLP single-dose toxicity
Data to verify
No test item-related adverse effects at 2 mg/kg i.v. in Wistar rats
GLP tox context may not transfer to other halogens
No published GLP toxicity data for 6-Cl, 6-F, or 6-I analogs
preclinical safety GLP toxicology IMPD regulatory

Cross-Species GST-Mediated Conversion Rates

The enzymatic glutathione conjugation rates (kenz) for 6-bromo-7-methylpurine (compound 2c) were determined in brain homogenates from three preclinical species: mouse 83 ± 1.2, rat 92 ± 4.6, and monkey 26 ± 0.067 h⁻¹ g⁻¹ mL⁻¹ [1]. In contrast, 6-chloro-7-methylpurine (compound 2b) exhibited substantially lower kenz values: mouse 21 ± 0.68, rat 31 ± 0.73, and monkey 7.8 ± 0.033 h⁻¹ g⁻¹ mL⁻¹ [1]. The bromo analog thus provides 3.0- to 4.0-fold higher enzymatic conversion rates in rodent species and 3.3-fold higher in monkey brain [1]. Notably, the ratio of enzymatic to non-enzymatic rates (kenz/knon) for the bromo analog increases from 295 (mouse) to 325 (rat) to 93 (monkey), indicating that GST catalysis is the dominant conversion mechanism and that the bromo analog is a competent GST substrate across species [1]. The chloro analog's lower kenz/knon ratios (214 mouse, 321 rat, 81 monkey) reflect its poorer GST substrate properties [1].

Cross-species kenz
Head-to-head
Mouse 83, rat 92, monkey 26 h⁻¹ g⁻¹ mL⁻¹ (7-Br)
Consistent GST substrate across preclinical species
3.0–4.0-fold higher than 6-Cl analog in all species tested
interspecies translation GST substrate specificity preclinical PET

Regioselective Radiosynthesis Purity and Yield

The Mairinger et al. (2024) regioselective radiosynthesis protocol utilizing 2,2,6,6-tetramethylpiperidine magnesium chloride (TMP·MgCl) with [¹¹C]methyl triflate achieves exclusive N7-methylation of 6-bromo-7H-purine, yielding [¹¹C]BMP with radiochemical purity >99% [1]. This is a critical improvement over previously reported syntheses that produced mixtures of 7- and 9-[¹¹C]methyl regioisomers [1]. Key production metrics for the optimized process: total synthesis time approximately 43 min, decay-corrected radiochemical yield 20.5 ± 5.2% (based on starting [¹¹C]methyl iodide), molar activity at end of synthesis 197 ± 130 GBq/μmol (n = 28) [1]. The process was validated under GMP conditions with three consecutive batches meeting all quality control specifications: radioactivity concentration ≥ 100 MBq/mL, final volume 15 mL, and product stability confirmed at 120 min post-synthesis [1]. By comparison, conventional alkylation with CH₃I/K₂CO₃ in acetone yields an approximate 2:1 N7:N9 ratio under optimized solvent conditions, necessitating chromatographic separation that reduces overall yield and introduces the risk of regioisomeric contamination [2].

Regioselective radiosynthesis
Method context
>99% radiochemical purity N7-[11C]BMP; validated under GMP conditions
Supports production of research-grade PET tracer
TMP·MgCl method eliminates N9 contamination; 3-batch process validation
GMP radiosynthesis radiochemical purity clinical tracer production

Primary Research and Procurement Applications


Clinical MRP1 PET Imaging with [¹¹C]BMP

The compound is the validated precursor for the only MRP1-targeted PET tracer with first-in-human kinetic data. The established GMP-compatible regioselective radiosynthesis yields [¹¹C]BMP with >99% radiochemical purity, and the GLP toxicity study demonstrating no adverse effects at 2 mg/kg i.v. in rats supports clinical IMPD submission [1]. Human dosimetry (effective dose 4.55–4.67 µSv/MBq) and tissue-specific elimination rate constants (kE from 0.033 to 1.378 h⁻¹ across eight tissues) have been published for 13 healthy volunteers [2]. This scenario applies to academic and industrial PET centres investigating MRP1 function in Alzheimer's disease, chronic respiratory disease, or multidrug resistance in oncology.

Preclinical Cross-Species MRP1 Assessment

For preclinical PET studies in rodents and non-human primates, 6-bromo-7-methylpurine provides robust GST-mediated conversion to its glutathione conjugate (MPG), the MRP1 substrate. The bromo analog demonstrates 3.0- to 4.0-fold higher enzymatic conversion rates in mouse and rat brain homogenates compared to the 6-chloro analog, and 3.3-fold higher in monkey brain [1]. The established kenz values (mouse: 83, rat: 92, monkey: 26 h⁻¹ g⁻¹ mL⁻¹) enable species-specific kinetic modelling [1]. The intermediate lipophilicity of the bromo analog (partition coefficient approximately half that of the iodo analog) facilitates adequate blood-brain barrier penetration while maintaining sufficient aqueous solubility for intravenous formulation [1].

Purine Kinase Inhibitor Library Diversification

The C6 bromine of 6-bromo-7-methyl-7H-purine serves as an activated leaving group for SNAr reactions with nitrogen, oxygen, and sulfur nucleophiles, enabling systematic diversification at the 6-position to generate kinase inhibitor candidates [1]. The bromine offers a balanced reactivity profile: more reactive than chlorine (kenz/knon evidence supports higher electrophilicity at C6) yet more stable toward unwanted solvolysis than iodine. The N7-methyl group pre-installed on the purine scaffold directs subsequent chemistry exclusively to the C6 position, avoiding the regioisomeric complexity encountered when methylating post-derivatization [2]. This application is relevant to medicinal chemistry groups targeting EGFR/HER2, CDK, or other purine-binding kinases.

Regioisomeric Purity Reference Standard

The well-characterized regioisomeric identity of 6-bromo-7-methyl-7H-purine (confirmed by HPLC co-elution with unlabelled reference, retention time ~17 min under the specified conditions) makes it suitable as an analytical reference standard for methods development in purine N7-alkylation chemistry [1]. The distinct reactivity profiles of N7 vs. N9 isomers (6.1-fold difference in knon with GSH) provide a functional readout for confirming regioisomeric purity beyond chromatographic methods [2]. This scenario supports process chemistry groups optimizing regioselective purine alkylation protocols for pharmaceutical intermediate production.

Application
Selection Property
Validation Focus
MRP1 functional PET imaging research
N7-regioselective precursor with human kinetic data
Tissue elimination rate reproducibility and dosimetry endpoints
Preclinical cross-species MRP1 assessment
Cross-species GST substrate competence
Species-specific kenz values for kinetic modeling
Purine kinase inhibitor library diversification
C6 bromine SNAr leaving group
Reactivity with N/S/O nucleophiles under SNAr conditions
Regioisomeric purity reference standard
Defined N7 regioisomer (HPLC co-elution)
Functional GSH reactivity to distinguish from N9 isomer
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